molecular formula C27H15AlCl3N3O3 B3136382 Aluminum 5-chloro-8-hydroxyquin-olinate CAS No. 41584-66-1

Aluminum 5-chloro-8-hydroxyquin-olinate

Cat. No.: B3136382
CAS No.: 41584-66-1
M. Wt: 562.8 g/mol
InChI Key: MGGWGZVGKDPGDJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminum 5-chloro-8-hydroxyquin-olinate is a chemical compound with the molecular formula C27H15AlCl3N3O3 . It is a mono-constituent substance .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported. For instance, a one-step synthesis of high pure tris(8-hydroxyquinoline)aluminum from commercially available 5N Al2O3 and 8-hydroxyquinolinol has been developed . The process involved a one-step exchange chemical reaction conducted under controlled 8-hydroxyquinoline vapor at a temperature of 190–240°C with water removal by phosphorus anhydride .

Safety and Hazards

The safety data sheet for Aluminum 5-chloro-8-hydroxyquin-olinate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, such as Aluminum 5-chloro-8-hydroxyquin-olinate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Properties

IUPAC Name

tris[(5-chloroquinolin-8-yl)oxy]alumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H6ClNO.Al/c3*10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h3*1-5,12H;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGWGZVGKDPGDJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O[Al](OC3=C4C(=C(C=C3)Cl)C=CC=N4)OC5=C6C(=C(C=C5)Cl)C=CC=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15AlCl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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